molecular formula C20H19Cl2NO4 B2644192 1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879046-24-9

1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B2644192
CAS No.: 879046-24-9
M. Wt: 408.28
InChI Key: KNCHWCDKANBYCF-UHFFFAOYSA-N
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Description

1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a synthetic compound with a complex molecular structure. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes an indolin-2-one core, a 2,4-dichlorophenoxy group, and a 3-hydroxy group, makes it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one involves several steps. The synthetic route typically starts with the preparation of the indolin-2-one core, followed by the introduction of the 2,4-dichlorophenoxy group and the 3-hydroxy group. The reaction conditions often include the use of aromatic amines and various reagents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to modify the compound’s structure.

    Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO4/c1-12-4-3-5-15-18(12)23(19(25)20(15,26)11-13(2)24)8-9-27-17-7-6-14(21)10-16(17)22/h3-7,10,26H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCHWCDKANBYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=C(C=C(C=C3)Cl)Cl)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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